氟溴安定

概述

描述

Flubromazepam is a benzodiazepine derivative which was first synthesized in 1960 . It was never marketed and did not receive any further attention or study until late 2012 when it appeared on the grey market as a novel designer drug . It is a structural analog of phenazepam in which the chlorine atom has been replaced by a fluorine atom .

Synthesis Analysis

Flubromazepam and its positional isomers have been synthesized for forensic analysis . A uniform synthetic method was developed to prepare purified reference materials of each positional isomer of flubromazepam .

Molecular Structure Analysis

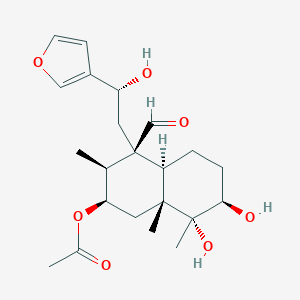

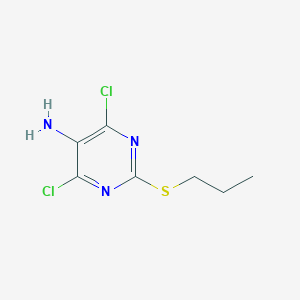

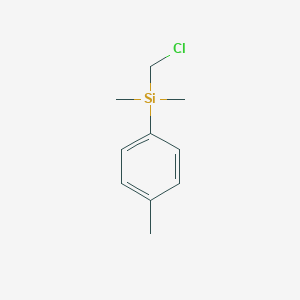

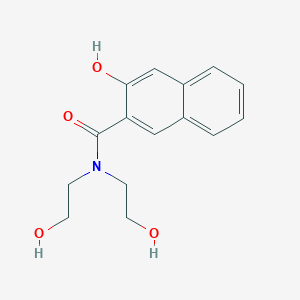

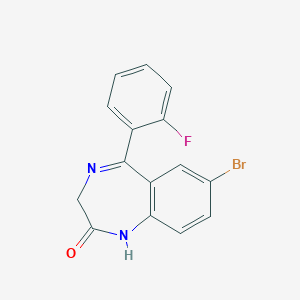

Flubromazepam is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring . An alkyl methyl (-CH3) is attached at the 1-position of the triazole ring, a 2-fluorophenyl ring is attached at the 6- position of the diazapine ring, and a bromine is attached at the 8-position of the benzene ring .

Physical And Chemical Properties Analysis

Flubromazepam is a white powder . Its chemical formula is C15H10BrFN2O and it has a molecular weight of 333.16 g/mol . The melting point of flubromazepam is 188°C .

科学研究应用

Dependence Potential Research

Flubromazepam, a designer benzodiazepine, is a long-acting gamma-aminobutyric acid subtype A receptor agonist . Studies have been conducted to evaluate its dependence potential. In a conditioned place preference test, mice treated intraperitoneally with flubromazepam (0.1 mg/kg) exhibited a significant preference for the flubromazepam-paired compartment, suggesting a potential for flubromazepam dependence .

Cardiotoxicity Studies

Research has also been conducted to evaluate the cardiotoxic effects of flubromazepam. It was found that 100-μM flubromazepam reduced cell viability, increased RR intervals but not QT intervals in the electrocardiography measurements, and considerably inhibited potassium channels in a human ether-à-go-go-related gene assay . These findings suggest that flubromazepam may have adverse effects on cardiovascular health .

New Psychoactive Substances (NPS) Research

Flubromazepam is considered a designer benzodiazepine and is part of the new psychoactive substances (NPS) category . The emergence of these substances has been increasing at an alarming rate, and flubromazepam is one of them . Research in this field focuses on monitoring the availability and use of these compounds .

Analytical Toxicology

Research in analytical toxicology has been conducted to determine the plasma concentrations of flubromazepam . The determined bromazolam plasma concentrations in the low micrograms per liter range underlined the need for sensitive analytical methods and the importance of suitable urine screening procedures including DBZD metabolites as targets .

Treatment for Alcohol Withdrawal Syndrome

Long-acting benzodiazepines like flubromazepam are used for treating alcohol withdrawal syndrome and associated seizures . They are administered immediately with a gradual reduction up to cessation .

作用机制

Target of Action

Flubromazepam is a long-acting gamma-aminobutyric acid subtype A (GABA-A) receptor agonist . The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. When activated, it allows the influx of chloride ions into the neuron, making the neuron more resistant to excitation.

Mode of Action

Flubromazepam, like other benzodiazepines, enhances the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

It’s believed to share the traditional gaba-mediated pathway of the vast majority of benzodiazepines . This involves the enhancement of GABA at the GABA-A receptor, leading to increased inhibitory effects in the brain.

Result of Action

The molecular and cellular effects of flubromazepam’s action result in a range of physiological responses. These include anxiolytic, muscle-relaxant, anticonvulsant, amnesic, sedative, and hypnotic properties . In addition, flubromazepam has been found to induce reward-related behavior in conditioned place preference tests, suggesting a potential for dependence .

Action Environment

The action, efficacy, and stability of flubromazepam can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other substances, and the individual’s tolerance to benzodiazepines. Misuse of flubromazepam can lead to severe health-related events . Furthermore, flubromazepam has been observed to have cardiotoxic effects, reducing cell viability and considerably inhibiting potassium channels in a human ether-à-go-go-related gene assay .

安全和危害

Flubromazepam is potentially lethal when mixed with depressants like alcohol or opioids . A study found several adverse cardiotoxic effects of flubromazepam; 100-μM flubromazepam reduced cell viability, increased RR intervals but not QT intervals in the electrocardiography measurements, and considerably inhibited potassium channels .

未来方向

属性

IUPAC Name |

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKDDZBVSZLOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513609 | |

| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2647-50-9 | |

| Record name | Flubromazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2647-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002647509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKX573279U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does flubromazepam exert its effects in the body?

A1: Flubromazepam is a gamma-aminobutyric acid subtype A (GABAA) receptor agonist. [] This means it binds to the GABAA receptor in the brain, enhancing the effects of the inhibitory neurotransmitter GABA. This leads to sedative, anxiolytic, and muscle-relaxing effects. [, ]

Q2: What is the molecular formula and weight of flubromazepam?

A2: Flubromazepam has the molecular formula C17H13BrFN3O and a molecular weight of 374.21 g/mol.

Q3: What spectroscopic techniques are used to characterize flubromazepam?

A3: Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) are employed for characterizing flubromazepam. [, ]

Q4: How is flubromazepam metabolized in the body?

A4: Flubromazepam undergoes metabolism in the liver. The predominant metabolites are a monohydroxylated compound and the debrominated compound. [, , ]

Q5: What is the elimination half-life of flubromazepam?

A5: Flubromazepam has a long elimination half-life, estimated to be over 100 hours. This means it can remain in the body for an extended period. [, ]

Q6: How long can flubromazepam be detected in biological samples after ingestion?

A6: Flubromazepam and its metabolites can be detected in urine for up to 28 days after ingestion, depending on the dose and the sensitivity of the analytical method used. [, ]

Q7: What preclinical studies have been conducted on flubromazepam?

A7: Rodent studies using the conditioned place preference test indicate that flubromazepam has reward-enhancing effects, suggesting a potential for dependence. [] Additionally, research has shown that flubromazepam can inhibit potassium channels, potentially contributing to cardiotoxic effects. []

Q8: What are the potential adverse effects of flubromazepam?

A8: Flubromazepam can cause a range of adverse effects, primarily related to its central nervous system depressant properties. These may include drowsiness, dizziness, confusion, impaired coordination, and respiratory depression. [, , , , ] It also has potential for cardiotoxicity. []

Q9: How is flubromazepam typically detected and quantified in biological samples?

A9: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly used for the detection and quantification of flubromazepam and its metabolites in biological samples like blood and urine. [, , , , , , ]

Q10: Can immunoassays be used to detect flubromazepam?

A10: While some immunoassays may cross-react with flubromazepam, the cross-reactivity varies significantly between assays and may not be sufficient for reliable detection. [, , ] Therefore, confirmatory testing with more specific methods like LC-MS/MS is crucial. [, , , ]

Q11: How do structural modifications to the benzodiazepine scaffold affect activity and potency?

A11: While specific SAR studies for flubromazepam are limited, it is known that modifications to the benzodiazepine scaffold, such as the introduction of halogens (bromine, fluorine), can significantly influence potency and pharmacokinetic properties. [, , ] Subtle changes in the position of these substituents can lead to the creation of positional isomers with varying pharmacological profiles. [, ]

Q12: Why are designer benzodiazepines, like flubromazepam, a growing concern?

A12: The emergence of designer benzodiazepines poses significant challenges due to several factors:

- Limited Research: There is a lack of comprehensive pharmacological and toxicological data available for many DBZDs, making it difficult to predict their potential for harm and develop appropriate harm reduction strategies. [, , , , ]

- Rapid Evolution: The illicit market for DBZDs is constantly evolving, with new compounds appearing frequently, making it challenging for analytical laboratories to keep up with the latest substances and update testing methods. [, , , , ]

- Unregulated Production: The production of DBZDs is largely unregulated, leading to inconsistent dosages and the potential for contamination with harmful substances, further increasing the risks associated with their use. [, ]

- Misinformation and Misuse: Misinformation regarding the safety and effects of DBZDs circulating online, combined with their easy accessibility through the internet, contributes to their misuse and poses risks to public health. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。